molecular formula C23H15Cl3N2O2 B2444406 (2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE CAS No. 380477-50-9

(2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE

Cat. No.: B2444406
CAS No.: 380477-50-9
M. Wt: 457.74
InChI Key: FOMFXYTZYXOIBX-UHFFFAOYSA-N
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Description

(2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the (4-chlorophenyl)methoxy group: This step involves the reaction of 4-chlorophenol with methanol in the presence of a base to form the (4-chlorophenyl)methoxy intermediate.

    Coupling with 3-[(4-chlorophenyl)methoxy]phenyl: The intermediate is then coupled with 3-bromophenyl using a palladium-catalyzed cross-coupling reaction.

    Introduction of the cyano group: The resulting compound undergoes a cyanation reaction using a suitable cyanating agent such as copper(I) cyanide.

    Formation of the prop-2-enamide: The final step involves the reaction of the cyano intermediate with 3,5-dichloroaniline under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl structure.

    3-Chloromethcathinone: Another stimulant with a chlorophenyl group.

    4-Bromomethcathinone: A brominated analog with similar properties.

Uniqueness

(2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl3N2O2/c24-18-6-4-15(5-7-18)14-30-22-3-1-2-16(9-22)8-17(13-27)23(29)28-21-11-19(25)10-20(26)12-21/h1-12H,14H2,(H,28,29)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMFXYTZYXOIBX-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=C(C#N)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=C(\C#N)/C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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